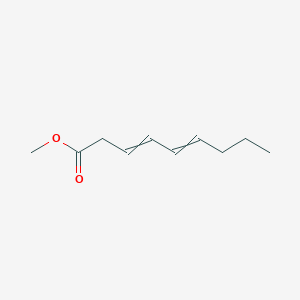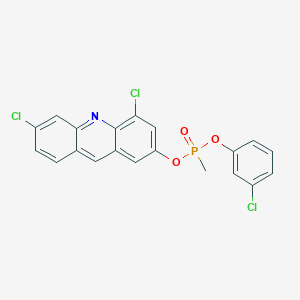
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate is a complex organic compound that features a chlorinated phenyl group, a dichloroacridine moiety, and a methylphosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate typically involves multiple steps, starting with the preparation of the chlorinated phenyl and acridine intermediates. The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride. The acridine moiety is often synthesized via cyclization reactions involving appropriate precursors.
The final step involves the coupling of the chlorinated phenyl and acridine intermediates with a methylphosphonate group. This can be achieved through a variety of methods, including the use of phosphonylating agents such as dimethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and acridine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or acridine derivatives.
科学研究应用
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate: is similar to other chlorinated phenyl and acridine derivatives, such as:
Uniqueness
- The presence of the methylphosphonate group in this compound imparts unique chemical and physical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
属性
CAS 编号 |
92179-50-5 |
|---|---|
分子式 |
C20H13Cl3NO3P |
分子量 |
452.6 g/mol |
IUPAC 名称 |
4,6-dichloro-2-[(3-chlorophenoxy)-methylphosphoryl]oxyacridine |
InChI |
InChI=1S/C20H13Cl3NO3P/c1-28(25,26-16-4-2-3-14(21)9-16)27-17-8-13-7-12-5-6-15(22)10-19(12)24-20(13)18(23)11-17/h2-11H,1H3 |
InChI 键 |
VJZDYQORIUESAU-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(OC1=CC(=CC=C1)Cl)OC2=CC(=C3C(=C2)C=C4C=CC(=CC4=N3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


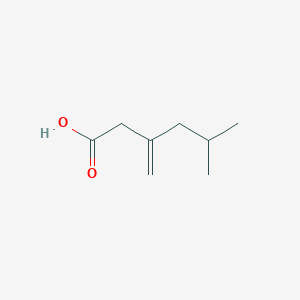
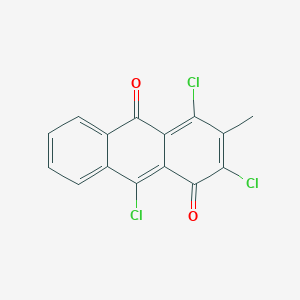
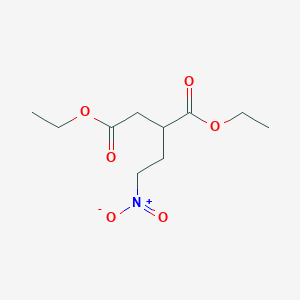
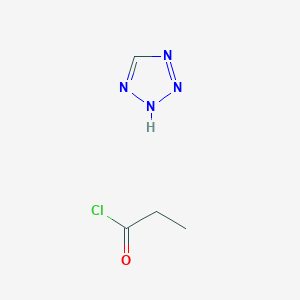
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
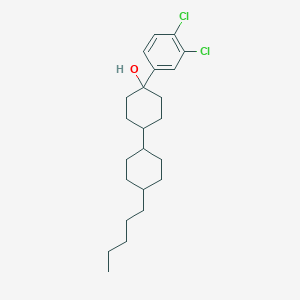

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
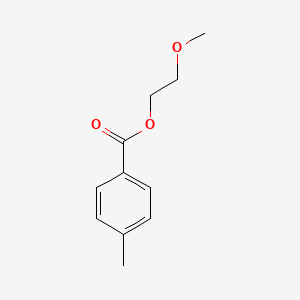
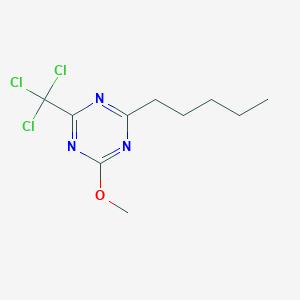
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
